molecular formula C7H7NO2 B1296232 4-[(Hydroxyimino)methyl]phenol

4-[(Hydroxyimino)methyl]phenol

Cat. No. B1296232
M. Wt: 137.14 g/mol
InChI Key: LJEARAFLOCEYHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06291578B1

Procedure details

Into a 500 ml round bottom flask equipped with a magnetic stirring bar, 40.49 g (331.6 mmol) of 4-hydroxybenzaldehyde were added. The aldehyde was dissolved in 240 ml methanol. To the stirred solution, 22.99 g (348.1 mmol) of 50% aqueous solution of hydroxylamine were added over a 15 min. period. The mixture was stirred for an additional 2 hr, at which time it was judged to be complete by the disappearance of the starting aldehyde as observed by thin layer chromatography (SiO2/CH3OH:CH2CL2 5:95). The solvent was removed in vacu to give the product 4-hydroxybenzaldehyde oxime as a dark tan oil, which was recrystallized from water.
Quantity
40.49 g
Type
reactant
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
240 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
SiO2 CH3OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[NH2:10][OH:11]>CO>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[N:10][OH:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
40.49 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Step Two
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
240 mL
Type
solvent
Smiles
CO
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Step Four
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
SiO2 CH3OH
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for an additional 2 hr, at which time it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500 ml round bottom flask equipped with a magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacu

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=CC=C(C=NO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.